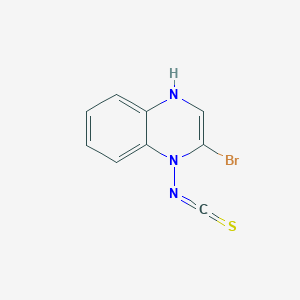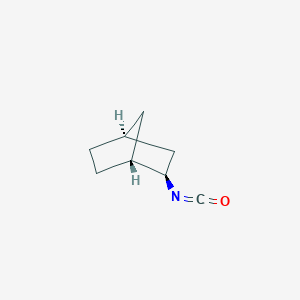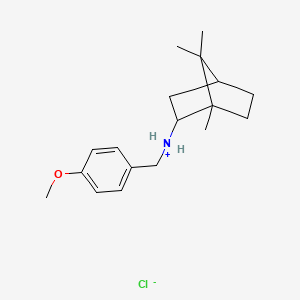
(+-)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride is a chemical compound that has garnered interest in various fields of scientific research
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride typically involves the protection of functional groups and subsequent reactions to form the desired product. One common method includes the use of p-methoxybenzyl (PMB) as a protective group, which can be introduced through the Williamson ether synthesis. This reaction involves the use of a moderately strong base to generate an alkoxide, which then undergoes substitution with an activated agent like PMB-Cl . The reaction conditions often include sodium hydride in solvents such as THF or DMSO.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar protective group strategies. The use of efficient catalysts and optimized reaction conditions can enhance yield and purity, making the process suitable for commercial applications.
Analyse Des Réactions Chimiques
Types of Reactions
(±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur, where the PMB group is replaced by other nucleophiles under acidic or basic conditions.
Common Reagents and Conditions
Oxidizing Agents: DDQ, cerium (IV) ammonium nitrate (CAN)
Reducing Agents: LiAlH4, hydrogen gas with nickel catalyst
Substitution Conditions: Acidic or basic environments, depending on the desired reaction pathway
Major Products Formed
The major products formed from these reactions include deprotected amines, p-methoxybenzaldehyde, and other substituted derivatives, depending on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride has several scientific research applications:
Biology: Investigated for its potential biological activities and interactions with various biomolecules.
Mécanisme D'action
The mechanism of action of (±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride involves its interaction with specific molecular targets. The PMB group can stabilize intermediates through electron-donating effects, influencing the reactivity and selectivity of subsequent reactions . This stabilization is crucial in complex organic synthesis, where precise control over reaction pathways is required.
Comparaison Avec Des Composés Similaires
Similar Compounds
p-Methoxybenzyl (PMB) Ether: Similar protective group used in organic synthesis, removed by acid, hydrogenolysis, or oxidation.
Dimethoxybenzyl (DMB) Groups: These groups can be deprotected under milder conditions than PMB, offering alternative protective strategies.
Uniqueness
(±)-endo-N-(p-Methoxybenzyl)-2-bornanamine hydrochloride is unique due to its specific structural features and the presence of the PMB group, which provides distinct reactivity and stability advantages in synthetic applications. Its ability to undergo selective deprotection and participate in various chemical reactions makes it a valuable compound in both research and industrial contexts.
Propriétés
Numéro CAS |
24652-91-3 |
|---|---|
Formule moléculaire |
C18H28ClNO |
Poids moléculaire |
309.9 g/mol |
Nom IUPAC |
(4-methoxyphenyl)methyl-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)azanium;chloride |
InChI |
InChI=1S/C18H27NO.ClH/c1-17(2)14-9-10-18(17,3)16(11-14)19-12-13-5-7-15(20-4)8-6-13;/h5-8,14,16,19H,9-12H2,1-4H3;1H |
Clé InChI |
HJDMTYZZZKYMON-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC1(C(C2)[NH2+]CC3=CC=C(C=C3)OC)C)C.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


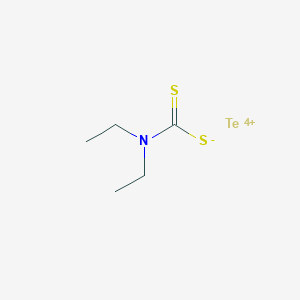
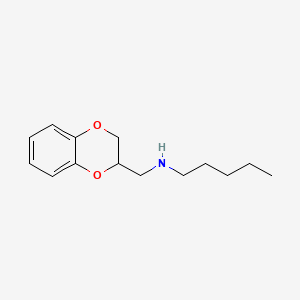
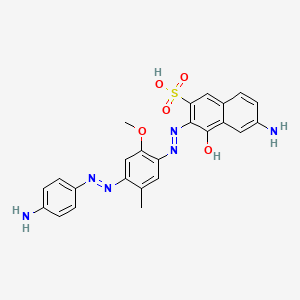

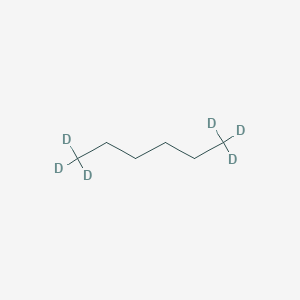
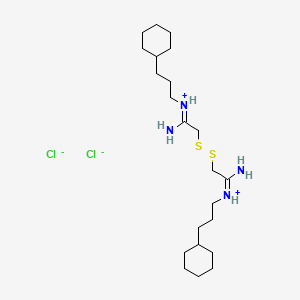
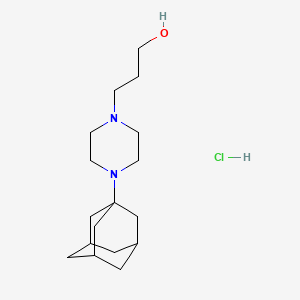

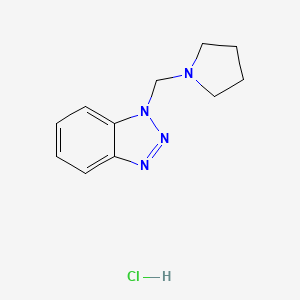
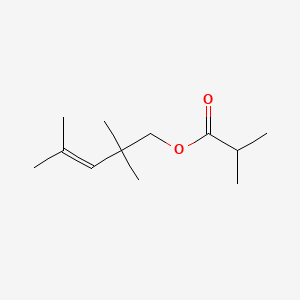
![5-Isocyanatobenzo[c][1,2,5]oxadiazole](/img/structure/B13742949.png)
